tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-4-(hydroxymethyl)piperidine-1-carboxylate
Description
tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-4-(hydroxymethyl)piperidine-1-carboxylate is a Boc-protected piperidine derivative featuring two distinct functional groups: a tert-butyldiphenylsilyl (TBDPS)-protected hydroxymethyl group at position 2 and a hydroxymethyl group at position 3. This dual functionality enables selective reactivity in multi-step syntheses, particularly in pharmaceutical and natural product chemistry. The TBDPS group acts as a robust protecting agent for alcohols, offering stability under acidic and basic conditions while remaining labile to fluoride ions (e.g., TBAF) for deprotection . The compound’s structural complexity and protective group strategy make it valuable for constructing chiral centers or intermediates in drug discovery.
Properties
Molecular Formula |
C28H41NO4Si |
|---|---|
Molecular Weight |
483.7 g/mol |
IUPAC Name |
tert-butyl 2-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C28H41NO4Si/c1-27(2,3)33-26(31)29-18-17-22(20-30)19-23(29)21-32-34(28(4,5)6,24-13-9-7-10-14-24)25-15-11-8-12-16-25/h7-16,22-23,30H,17-21H2,1-6H3 |
InChI Key |
PRKOBXIKZBKZHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)CO |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-4-(hydroxymethyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride, followed by the formation of the piperidine ring through cyclization reactions. The reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-4-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as alcohols, using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl and diphenylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Scientific Research Applications
tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-4-(hydroxymethyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The tert-butyl and diphenylsilyl groups can enhance the compound’s stability and lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. The hydroxymethyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
tert-Butyl 4-(2-((Methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate (CAS: 147699-19-2)
- Substituents : A methylsulfonyloxy (mesyl) group at position 4.
- Key Differences: The mesyl group is a polar leaving group, facilitating nucleophilic substitution (e.g., SN2 reactions), whereas the TBDPS group in the target compound is non-polar and protective.
- Synthetic Utility : The mesyl derivative is used to introduce alkylating agents or cross-coupling partners, achieving 43–100% yields under iodide or carbonate conditions .
tert-Butyl 4-(Hydroxymethyl)piperidine-1-carboxylate Derivatives
- Examples :
- Key Differences : These lack the TBDPS group, rendering their hydroxymethyl groups more reactive but less stable.
- Applications : Direct participation in condensation or oxidation reactions without requiring deprotection steps.
tert-Butyl 4-Amino-4-(aminomethyl)piperidine-1-carboxylate (CAS: 871115-32-1)
- Substituents: Dual amino groups at position 4.
- Key Differences: The amino groups enhance nucleophilicity and basicity, enabling peptide coupling or coordination chemistry. However, the absence of silyl or hydroxymethyl groups limits orthogonal protection strategies .
Physicochemical Properties
| Property | Target Compound | tert-Butyl 4-(mesyloxyethyl)piperidine-1-carboxylate | tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate |
|---|---|---|---|
| Molecular Weight | ~550 g/mol (estimated) | 307.41 g/mol | ~215–230 g/mol |
| Lipophilicity (LogP) | High (TBDPS group) | Moderate (polar mesyl group) | Low (hydroxyl group) |
| Stability | Stable to acids/bases; cleaved by TBAF | Stable under neutral conditions | Prone to oxidation |
| Solubility | Low in water; soluble in THF, DCM | Moderate in polar aprotic solvents | High in polar solvents |
Biological Activity
tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-4-(hydroxymethyl)piperidine-1-carboxylate, also known as a piperidine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, drawing on recent research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 453.65 g/mol. The compound features a piperidine ring, which is often associated with various biological activities, including interactions with neurotransmitter receptors and enzymes.
Research indicates that compounds containing piperidine moieties can interact with several biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the tert-butyldiphenylsilyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds similar to tert-butyl piperidine derivatives have shown efficacy against specific cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival. The mechanism often involves the inhibition of protein kinases that are crucial for cancer cell growth .
Neuropharmacological Effects
Piperidine derivatives are also noted for their neuropharmacological properties. They may act as modulators of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This activity suggests potential applications in treating neurological disorders such as depression and anxiety .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Study : A study conducted on a series of piperidine derivatives demonstrated that certain modifications led to increased potency against breast cancer cell lines. The study utilized IC50 values to quantify effectiveness, showing that the tert-butyl group significantly enhanced activity compared to non-substituted analogs .
- Neuropharmacological Assessment : Another research effort investigated the effects of piperidine derivatives on serotonin receptor binding. Results indicated that these compounds could effectively inhibit serotonin reuptake, suggesting their potential as antidepressants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
